Diphenyl(2-methoxyphenyl)phosphine

Descripción

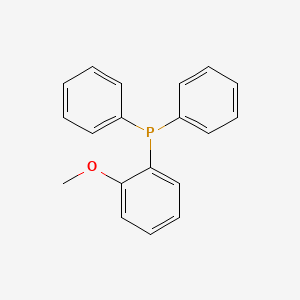

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methoxyphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXNVYBGIFEOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345287 | |

| Record name | (2-Methoxyphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53111-20-9 | |

| Record name | (2-Methoxyphenyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53111-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl(2-methoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenyl 2 Methoxyphenyl Phosphine and Its Derivatives

Established Synthetic Routes to Tertiary Phosphines

The construction of the carbon-phosphorus bond is the fundamental transformation in the synthesis of tertiary phosphines. Several reliable methods have been developed over the years, each with its own advantages and limitations.

Nucleophilic Substitution with Organometallic Reagents (e.g., Grignard, Organolithium)

One of the most traditional and widely used methods for the synthesis of tertiary phosphines involves the reaction of a halophosphine with an organometallic reagent. nih.gov Grignard (organomagnesium) and organolithium reagents are the most common nucleophiles employed in this context. rsc.orgiitb.ac.in

The general approach involves the sequential displacement of halide ions from a phosphorus(III) halide, such as phosphorus trichloride (B1173362) (PCl₃) or a chlorophosphine, by the organic moieties furnished by the organometallic reagent. For the synthesis of an unsymmetrical tertiary phosphine (B1218219) like diphenyl(2-methoxyphenyl)phosphine, a stepwise approach is necessary. This can be achieved by first reacting dichlorophenylphosphine (B166023) with one equivalent of the Grignard or organolithium reagent derived from 2-bromoanisole. The resulting chloro(2-methoxyphenyl)phenylphosphine can then be treated with a phenyl-based organometallic reagent to yield the final product.

A key challenge in this approach is controlling the reactivity to prevent the formation of symmetrical byproducts. The reactivity of organolithium reagents is generally higher than that of Grignard reagents, which can be both an advantage in terms of reaction rate and a disadvantage in terms of selectivity. wikipedia.orgyoutube.com The choice of solvent and reaction temperature are critical parameters to manage the reactivity and maximize the yield of the desired unsymmetrical phosphine. For instance, a novel synthesis of unsymmetrical tertiary phosphines has been developed using the selective and sequential alkylation of chloroaminophosphines with Grignard and organolithium reagents. rsc.orgrsc.org

| Reagent Type | General Reaction | Key Features |

| Grignard Reagents | R-MgX + P-Cl → R-P + MgXCl | Moderate reactivity, good for selective substitutions. |

| Organolithium Reagents | R-Li + P-Cl → R-P + LiCl | High reactivity, may lead to over-substitution if not controlled. wikipedia.org |

Reduction of Phosphine Oxides and Pentavalent Phosphorus Compounds

An alternative strategy for the synthesis of tertiary phosphines is the reduction of their corresponding phosphine oxides or other pentavalent phosphorus precursors. This method is particularly useful when the phosphine oxide is more readily accessible or when the desired phosphine is prone to oxidation.

A variety of reducing agents can be employed for this transformation. Silanes, in the presence of a suitable catalyst, have emerged as effective and chemoselective reagents for the reduction of phosphine oxides. acs.org For example, unprecedented chemoselective reductions of phosphine oxides to phosphines can be achieved using inexpensive silanes in the presence of catalytic amounts of specific phosphoric acid esters. acs.org Other methods include the use of lithium aluminum hydride or other metal hydrides. organic-chemistry.org The choice of reducing agent is crucial to ensure that other functional groups within the molecule remain intact.

For the synthesis of this compound, this would involve the initial synthesis of this compound oxide. This can be achieved through various routes, including the Arbuzov reaction or the reaction of a Grignard reagent with a phosphoryl chloride. The subsequent reduction of the phosphine oxide yields the desired tertiary phosphine. Mild, metal-free reduction methods are continually being developed to improve the sustainability and functional group tolerance of this approach. kit.edunih.govacs.org

| Reducing System | Key Features |

| Silanes/Catalyst | High chemoselectivity, tolerates various functional groups. acs.org |

| Lithium Aluminum Hydride | Powerful reducing agent, less selective. organic-chemistry.org |

| Oxalyl chloride/Hexachlorodisilane | Metal-free, mild conditions. kit.eduacs.org |

| Phosphites/Iodine Catalyst | Mild, room temperature reaction. nih.gov |

Addition of P–H Nucleophiles to Unsaturated Organic Systems

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), represents an atom-economical method for forming P-C bonds. wikipedia.orguvm.edu This reaction can be catalyzed by bases, radicals, or transition metal complexes. wikipedia.orgnih.gov

For the synthesis of a triarylphosphine like this compound, this method is less direct. However, it is a powerful tool for the synthesis of a wide variety of other phosphines, particularly those containing alkyl or functionalized alkyl groups. The regioselectivity of the addition is a key consideration and is often controlled by the choice of catalyst. wikipedia.org Metal-catalyzed hydrophosphination often proceeds through the oxidative addition of the P-H bond to the metal center, followed by insertion of the unsaturated substrate. nih.gov

While not a primary route to this compound itself, the principles of hydrophosphination are relevant to the broader context of phosphine synthesis and the creation of diverse phosphine libraries.

Metal-Free P-Arylation Strategies utilizing Hypervalent Iodine Reagents

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the potential for metal contamination in the final products. Hypervalent iodine reagents have emerged as powerful tools for arylation reactions, including the formation of P-C bonds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Diaryliodonium salts can act as electrophilic arylating agents, transferring an aryl group to a nucleophilic phosphorus species. beilstein-journals.orgbeilstein-journals.org For the synthesis of this compound, a diarylphosphine, such as diphenylphosphine (B32561), could be reacted with a hypervalent iodine reagent bearing the 2-methoxyphenyl group. These reactions often proceed under mild conditions and offer an alternative to traditional metal-catalyzed cross-coupling reactions. The development of these methods is part of a broader trend towards more sustainable and environmentally friendly chemical synthesis. acs.orgnih.gov

Targeted Synthesis of Chiral this compound Analogs

The synthesis of chiral phosphines is of paramount importance for their application as ligands in asymmetric catalysis. nih.gov For this compound, chirality can be introduced by creating a stereogenic center at the phosphorus atom or by incorporating a chiral backbone.

One common approach to synthesizing P-chiral phosphines involves the use of chiral auxiliaries. For example, diastereomeric phosphinites can be prepared from a dichlorophosphine and a chiral alcohol, such as menthol. nih.gov These diastereomers can be separated and then subjected to nucleophilic substitution with an organometallic reagent, which typically proceeds with inversion of configuration at the phosphorus center. nih.gov

Another strategy involves the resolution of a racemic phosphine or phosphine oxide. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. The separated enantiomers of the phosphine oxide can then be reduced with retention or inversion of configuration, depending on the chosen reducing agent, to yield the enantiopure phosphine. organic-chemistry.org The development of catalytic asymmetric methods for the synthesis of chiral phosphines is an active area of research. nih.gov

Optimization and Scalability of Synthetic Procedures

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors need to be considered.

The choice of starting materials and reagents is critical. Using readily available and less hazardous materials is preferred. For instance, while organolithium reagents are highly effective, their pyrophoric nature can pose challenges on a large scale. wikipedia.org Grignard reagents might offer a safer alternative, although their reactivity is lower.

Coordination Chemistry of Diphenyl 2 Methoxyphenyl Phosphine Complexes

Complexation with Diverse Transition Metals

The interaction of Diphenyl(2-methoxyphenyl)phosphine with various transition metals leads to the formation of complexes with distinct structural and electronic properties. The nature of these complexes is highly dependent on the metal center, its oxidation state, and the reaction conditions.

Palladium (Pd) Complexes

While specific research on palladium complexes solely featuring the monodentate this compound ligand is limited, the coordination chemistry of related palladium(II) complexes with ligands containing di(2-methoxyphenyl)phosphino groups provides significant insights. For instance, the diphosphine ligand rac-2,4-bis(di(2-methoxyphenyl)phosphino)pentane has been used to synthesize neutral palladium(II) complexes such as PdCl2(rac-o-MeO-bdpp). tesisenred.netresearchgate.net These complexes have been fully characterized in solution and, in some cases, by single-crystal X-ray analysis. researchgate.net

Typically, phosphine (B1218219) ligands coordinate to palladium(II) centers to form square-planar complexes. nih.gov In complexes with potentially bidentate P,O ligands, such as 2-(diphenylphosphino)acetophenone, palladium(II) can be coordinated by two ligands in a cis-configuration, with both phosphorus and oxygen atoms binding to the metal. researchgate.net This suggests that this compound could potentially form a chelate with palladium, where the etheric oxygen atom completes the coordination sphere. The formation of such a P,O-chelate ring would influence the stereochemistry and reactivity of the resulting complex. These palladium complexes, particularly those with phosphine ligands, are often explored for their catalytic activity in cross-coupling reactions. mdpi.commdpi.com

Cobalt (Co) Complexes

Novel cobalt(II) complexes with this compound have been synthesized and characterized. The reaction of cobalt(II) chloride with an excess of this compound in ethanol (B145695) yields the complex CoCl₂(Ph₂P(C₆H₄OCH₃))₂. tesisenred.net Single crystals suitable for X-ray diffraction have been obtained for this compound, allowing for detailed structural determination. tesisenred.netresearchgate.net In these complexes, the cobalt center is typically coordinated to two phosphine ligands and two chloride ions. tesisenred.net The geometry and magnetic properties of these complexes are of significant interest, with studies on related cobalt(II) phosphine complexes indicating the possibility of different coordination geometries, including square-planar and tetrahedral, which can be influenced by the steric bulk of the phosphine ligands. documentsdelivered.comresearchgate.net

Table 1: Selected Crystallographic Data for CoCl₂(Ph₂P(C₆H₄OCH₃))₂

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 18.067(4) |

| b (Å) | 16.516(3) |

| c (Å) | 11.231(2) |

| Co-P (Å) | 2.450(2) |

| Co-Cl (Å) | 2.231(2) |

| P-Co-P Angle (°) | 104.7(1) |

| Cl-Co-Cl Angle (°) | 114.3(1) |

Data sourced from studies on novel cobalt diphenylphosphine (B32561) complexes. tesisenred.net

Silver (Ag) Complexes

The coordination of this compound with silver(I) has been demonstrated through the synthesis and structural characterization of a nitrito complex. The reaction of silver nitrite (B80452) with two equivalents of this compound in acetonitrile (B52724) results in the formation of Bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I), with the formula [Ag(NO₂)(C₁₉H₁₇OP)₂]. rsc.org

In this complex, the silver(I) atom is in a distorted tetrahedral coordination environment. It is bound to the phosphorus atoms of the two phosphine ligands and to both oxygen atoms of the bidentate nitrito anion. rsc.org The P—Ag—P angle is notably large at 129.126 (16)°, while the O—Ag—O chelate angle is acute at 50.38 (6)°. rsc.org This structure highlights the ability of the phosphine ligand to accommodate different coordination geometries around the silver center.

Table 2: Key Structural Parameters for [Ag(NO₂)(C₁₉H₁₇OP)₂]

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Ag-P1 | 2.4531 (4) |

| Ag-P2 | 2.4504 (4) |

| Ag-O1 | 2.474 (2) |

| Ag-O2 | 2.502 (2) |

| P1-Ag-P2 | 129.126 (16) |

| O1-Ag-O2 | 50.38 (6) |

| P1-Ag-O1 | 118.45 (6) |

| P2-Ag-O2 | 99.51 (5) |

Data from the crystallographic study of Bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I). rsc.org

Rhodium (Rh) Complexes

Given the hemilabile potential of this compound, its rhodium complexes could exhibit interesting dynamic behavior in solution, potentially involving the reversible coordination of the methoxy (B1213986) group. This hemilability can be a key feature in designing catalysts where ligand dissociation opens a coordination site for substrate binding.

Iron (Fe) Complexes

The synthesis and characterization of iron complexes specifically with this compound are not prominently reported. The field of iron-phosphine chemistry is extensive, with ligands ranging from simple triarylphosphines to complex multidentate phosphines being used to stabilize various oxidation states of iron and to model the active sites of enzymes like hydrogenases. documentsdelivered.comrsc.org Iron(II) complexes with tetradentate diimino-diphosphine ligands have been shown to be effective catalysts for hydrogenation reactions. researchgate.net

It is conceivable that this compound would react with iron precursors, such as iron(II) halides, to form tetrahedral or octahedral complexes, depending on the stoichiometry and the presence of other ligands. The potential for the ortho-methoxy group to coordinate to the iron center could lead to the formation of five- or six-coordinate species, possibly influencing their magnetic and redox properties.

Ligand Coordination Modes and Stereoelectronic Effects

The defining characteristic of this compound is the ortho-methoxy substituent, which positions an etheric oxygen atom in close proximity to the phosphorus donor. This arrangement allows for multiple modes of coordination.

κ¹-P Monodentate Coordination: In its most basic role, the ligand acts as a simple monodentate phosphine, binding to a metal center through its phosphorus atom. This is the observed coordination mode in the solid-state structures of its cobalt(II) and silver(I) complexes. tesisenred.netrsc.org In this mode, the ligand is electronically similar to triphenylphosphine (B44618) but with slightly different steric bulk due to the methoxy group.

κ²-P,O Bidentate Chelation: The oxygen atom of the methoxy group can act as a second, weaker donor site, leading to the formation of a five-membered chelate ring. This bidentate coordination is often termed "hemilabile" because the M-O bond is typically weaker than the M-P bond and can dissociate reversibly. While not definitively observed in the solid state for the title ligand's simple complexes, this coordination mode is well-known for related ligands and is a key factor in their reactivity in catalysis. researchgate.net The ability of the ligand to switch between monodentate and bidentate coordination can facilitate catalytic cycles by creating a vacant coordination site upon dissociation of the oxygen donor.

The stereoelectronic effects of a phosphine ligand are critical to understanding the properties of its metal complexes. They are typically described by two parameters:

Electronic Effect (Basicity): This refers to the ligand's ability to donate electron density to the metal. The presence of the electron-donating methoxy group on the phenyl ring is expected to increase the electron density at the phosphorus atom, making this compound a slightly stronger σ-donor (more basic) than triphenylphosphine.

Steric Effect (Tolman Cone Angle, θ): This parameter quantifies the steric bulk of the phosphine ligand. While the cone angle for this compound has not been explicitly calculated in the reviewed literature, the ortho substituent would lead to a larger cone angle compared to the unsubstituted triphenylphosphine (145°). This increased steric hindrance can influence the coordination number of the metal, the geometry of the complex, and the rate and selectivity of catalytic reactions. The interplay of these steric and electronic properties, combined with its potential hemilability, makes this compound a ligand with tunable characteristics for a wide range of applications in coordination chemistry and catalysis.

Monodentate vs. Bidentate Coordination Geometries

The coordination of this compound to a metal center can occur in two primary modes: monodentate and bidentate. csbsju.edulibretexts.org

Monodentate Coordination: In its most common coordination mode, the ligand acts as a monodentate donor, binding to the metal center solely through the phosphorus atom's lone pair of electrons (κ¹-P coordination). csbsju.edulibretexts.org This is observed in several structurally characterized complexes. For instance, in the cobalt(II) complex, CoCl₂(Ph₂P(C₆H₄OCH₃))₂, the ligand coordinates to the cobalt center only through the phosphorus atom, resulting in a distorted tetrahedral geometry around the metal. nih.gov Similarly, in a silver(I) nitrite complex, [Ag(NO₂)(C₁₉H₁₇OP)₂], two this compound ligands are P-bound to the silver atom. iucr.org This monodentate behavior is typical for many tertiary phosphines in the absence of specific reaction conditions or metal preferences that would favor chelation. libretexts.org

Bidentate Coordination: While less common, the potential for this compound to act as a bidentate ligand exists due to the presence of the oxygen atom in the ortho-methoxy group. This allows for the formation of a P,O-chelate, where both the phosphorus and oxygen atoms coordinate to the metal center. This coordination mode is analogous to that of similar ligands like diphenyl-2-pyridylphosphine (B124867), which can act as a P,N-bidentate ligand. wikipedia.orgias.ac.in Bidentate coordination leads to the formation of a more stable complex through the chelate effect, which is an entropically and enthalpically favorable process resulting from the formation of a ring structure. csbsju.edu The ligand would form a six-membered chelate ring upon P,O-coordination.

The preference for monodentate versus bidentate coordination is influenced by several factors, including the nature of the metal ion (hard vs. soft), the other ligands present in the coordination sphere, and the reaction conditions.

Influence of the 2-Methoxyphenyl Moiety on Steric and Electronic Properties

The properties of a phosphine ligand are generally defined by its steric and electronic effects, which are crucial in determining the stability, reactivity, and catalytic activity of its metal complexes. manchester.ac.uknih.gov The 2-methoxyphenyl group in this compound significantly influences both of these aspects.

Steric Properties: The steric bulk of a phosphine ligand is often quantified by its cone angle. The presence of the 2-methoxyphenyl group, in addition to the two phenyl groups, creates considerable steric hindrance around the phosphorus donor atom. The ortho-methoxy substituent contributes more significantly to the steric profile than a meta- or para-substituent would. This steric bulk can influence the number of ligands that can coordinate to a metal center and can affect the rates and selectivities of catalytic reactions by controlling access to the metal's active site. nih.govmanchester.ac.uk

Electronic Properties: The electronic effect of a phosphine is its ability to donate electron density to the metal center. This is often evaluated using the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequencies in nickel carbonyl complexes. manchester.ac.ukpsu.edu The methoxy group (-OCH₃) is generally considered an electron-donating group due to resonance effects. This increases the electron density on the phosphorus atom, making the ligand a stronger σ-donor compared to triphenylphosphine. However, the oxygen atom's electronegativity also introduces an inductive electron-withdrawing effect. Furthermore, the ortho-position of the methoxy group can lead to "through-space" interactions between the oxygen's lone pairs and the metal center, even in a monodentate complex, which can further modulate the electronic environment. nih.gov These combined electronic effects are critical in stabilizing the metal center and influencing its reactivity in processes like oxidative addition and reductive elimination. psu.eduacs.org

Chelate Ring Formation and Strain Analysis

When this compound acts as a bidentate ligand, it forms a six-membered chelate ring with the metal center, with the connectivity M-P-C₆H₄-O-M. The stability of chelate rings is a key factor in coordination chemistry.

Chelate Ring Formation: The formation of a chelate ring is generally favored due to the thermodynamic chelate effect. csbsju.edu For this compound, P,O-bidentate coordination would involve one "soft" donor (phosphorus) and one "hard" donor (oxygen). This hemilabile character can be particularly useful in catalysis, where the oxygen atom might dissociate to open a coordination site for a substrate, and then re-coordinate to stabilize the resulting intermediate.

Strain Analysis: The stability of a chelate ring is highly dependent on its size. Five- and six-membered chelate rings are generally the most stable, with minimal ring strain. The six-membered ring formed by this compound involves relatively rigid sp²-hybridized carbon atoms of the benzene (B151609) ring. The geometry of this ring, including bond angles and torsional strain, will depend on the ideal coordination geometry of the specific metal center. While detailed quantitative strain analysis for complexes of this specific ligand is not widely reported, analysis of similar structures shows that the bite angle (P-M-O angle) is a critical parameter. An ideal bite angle for a given coordination geometry (e.g., ~90° for octahedral or square planar) minimizes strain. Deviations from this ideal angle, enforced by the ligand's backbone, can introduce strain, which may affect the complex's stability and reactivity.

Structural Elucidation of Metal-Phosphine Complexes

The precise structures and coordination environments of this compound complexes are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-Crystal X-ray Diffraction Analysis

[Ag(NO₂)(C₁₉H₁₇OP)₂]: In this silver(I) complex, the central silver atom is coordinated by two this compound ligands and one bidentate nitrite anion. iucr.org The phosphine ligands are monodentate, binding through the phosphorus atoms. The coordination geometry around the Ag(I) ion is a distorted tetrahedron with a P1-Ag1-P2 angle of 129.126 (16)°, which is significantly wider than the ideal tetrahedral angle, likely due to the steric bulk of the two phosphine ligands. iucr.org

CoCl₂(Ph₂P(C₆H₄OCH₃))₂: The crystal structure of this cobalt(II) complex also reveals a distorted tetrahedral geometry. nih.gov The cobalt center is bonded to two chloride anions and two monodentate this compound ligands. The methoxy groups are not involved in coordination to the cobalt atom in the solid state. nih.gov

The data from these structures provide empirical evidence for the steric influence of the ligand and its common monodentate coordination mode.

| Complex | Metal Center Geometry | Coordination Mode | Key Bond Angle (°) | Reference |

|---|---|---|---|---|

| [Ag(NO₂)(C₁₉H₁₇OP)₂] | Distorted Tetrahedral | Monodentate (κ¹-P) | P-Ag-P = 129.126(16) | iucr.org |

| CoCl₂(Ph₂P(C₆H₄OCH₃))₂ | Distorted Tetrahedral | Monodentate (κ¹-P) | Not Reported | nih.gov |

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) of Coordination Environments

Spectroscopic methods are essential for characterizing complexes in solution and for corroborating solid-state structures.

NMR Spectroscopy: ³¹P{¹H} NMR spectroscopy is particularly informative for phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment and coordination. psu.edu Upon coordination to a metal, the ³¹P signal typically shifts downfield relative to the free ligand. The magnitude of this "coordination shift" provides insight into the nature of the metal-phosphine bond. For example, the ³¹P{¹H} NMR spectra of dipalladium complexes containing phosphine ligands show singlet resonances characteristic of the coordinated phosphorus atoms. mdpi.com For this compound complexes, a singlet in the ³¹P{¹H} NMR spectrum would confirm a symmetric coordination environment in solution. ¹H NMR spectroscopy can also confirm coordination, as the chemical shifts of the protons on the phenyl and methoxyphenyl groups will change upon complexation. ias.ac.in

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify characteristic vibrational modes. rsc.org In complexes of this compound, key bands include the P-C and C-O stretching frequencies. Coordination to a metal center can cause shifts in the positions and intensities of these bands. researchgate.netresearchgate.net For instance, the aromatic C-H stretching vibrations and the P-Ph stretching vibration are observed in the spectra of phosphine complexes. researchgate.net A significant band to monitor is the aryl-alkyl ether C-O-C stretch (typically ~1250 cm⁻¹). If the ligand engages in P,O-bidentate coordination, a noticeable shift in this C-O stretching frequency would be expected compared to the free ligand or a monodentate complex. nist.gov

UV-Vis Spectroscopy: Electronic absorption spectroscopy (UV-Vis) provides information about electronic transitions within the complex. These spectra typically show intense bands in the UV region corresponding to π-π* transitions within the aromatic rings of the ligand. researchgate.net The appearance of new, lower-energy bands upon complexation may be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions, which are indicative of the formation of the coordination complex and provide insight into its electronic structure. chemrxiv.org

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| ³¹P{¹H} NMR | Downfield shift of signal upon coordination. | Confirmation of P-coordination to the metal center. | psu.edumdpi.com |

| ¹H NMR | Shifts in aromatic and methoxy proton signals. | Indicates changes in the ligand's electronic environment due to coordination. | ias.ac.in |

| IR | Shifts in P-C and C-O-C stretching frequencies. | Confirms ligand coordination and can distinguish between monodentate and bidentate modes. | rsc.orgresearchgate.net |

| UV-Vis | Appearance of new charge-transfer or d-d bands. | Provides information on the electronic structure of the complex. | researchgate.netchemrxiv.org |

Catalytic Applications of Diphenyl 2 Methoxyphenyl Phosphine

Homogeneous Catalysis

Diphenyl(2-methoxyphenyl)phosphine, also known as 2-(diphenylphosphino)anisole, is a monodentate phosphine (B1218219) ligand widely employed in homogeneous catalysis. Its effectiveness stems from a combination of steric and electronic properties conferred by its three distinct aryl substituents: two phenyl groups and one ortho-methoxyphenyl group. The phosphorus atom's lone pair of electrons can coordinate to a transition metal center, while the aryl groups create a specific steric environment around the metal. The methoxy (B1213986) group at the ortho position is particularly significant, as its oxygen atom can act as a hemilabile coordinating site, and its electron-donating nature influences the electron density of the metal catalyst, thereby modulating its reactivity.

Catalytic Cross-Coupling Methodologies

Phosphine ligands are fundamental to the success of palladium-catalyzed cross-coupling reactions. They stabilize the active Pd(0) species and facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, heavily relies on effective ligand systems. The choice of phosphine ligand is critical for achieving high yields, accommodating a broad substrate scope, and enabling reactions under mild conditions.

While extensive research has been dedicated to a wide array of phosphine ligands, the specific utility of this compound is understood by contextualizing it within the broader class of electron-rich, bulky monodentate phosphines. The performance of a catalyst system using the related ligand, Tris(2-methoxyphenyl)phosphine, in conjunction with a palladium source, has demonstrated high activity for the Suzuki coupling of aryl bromides with arylboronic acids. researchgate.net This effectiveness is attributed to the electron-donating nature of the methoxy groups. researchgate.net The presence of the ortho-methoxy group in this compound similarly enhances the electron density on the palladium center, which is known to promote the oxidative addition step, a crucial phase in the catalytic cycle. This electronic property, combined with its steric bulk, makes it a suitable candidate ligand for facilitating Suzuki-Miyaura reactions, particularly for less reactive coupling partners like aryl chlorides.

The formation of carbon-phosphorus (C–P) bonds is a foundational process for synthesizing the very organophosphorus compounds, including phosphine ligands, that are essential for catalysis. harvard.edu These synthetic strategies often involve the reaction of organometallic reagents with halophosphines or palladium-catalyzed cross-coupling of P-H bonds with organic halides. researchgate.net

However, when focusing strictly on the catalytic applications of this compound, its role as a catalyst for C–P bond formation reactions is not a prominently documented application in the reviewed scientific literature. Instead, this compound is typically the product of such synthetic procedures rather than a catalyst employed to facilitate them.

Catalytic Polymerization Processes

This compound also serves as a critical ancillary ligand in transition metal-catalyzed polymerization, where it can influence the catalyst's activity, stability, and the resulting polymer's microstructure and properties.

In the field of diene polymerization, the microstructure of the resulting polymer (e.g., cis-1,4, trans-1,4, or 1,2-vinyl) is dictated by the catalyst system. Research has shown that a cobalt complex incorporating this compound can effectively catalyze the polymerization of 1,3-butadiene. nih.gov

Specifically, a novel cobalt(II) chloride complex bearing the this compound ligand, when activated by methylaluminoxane (B55162) (MAO), demonstrates a strong dependence on the MAO/Co molar ratio for determining the polymer's structure. nih.gov At lower ratios of MAO to cobalt, the polymerization proceeds with a preference for 1,2-enchainment, yielding predominantly 1,2-poly(1,3-butadiene). nih.gov Conversely, at significantly higher MAO/Co ratios, a switch in selectivity occurs, leading to the formation of primarily cis-1,4-poly(1,3-butadiene). nih.gov This behavior suggests that the phosphine ligand remains coordinated to the cobalt center at low MAO concentrations, directing the 1,2-polymerization pathway, but may be abstracted by the large excess of MAO at higher concentrations, freeing up coordination sites and favoring the cis-1,4 insertion mechanism typical of phosphine-free cobalt systems. nih.gov

Table 1: Effect of MAO/Co Ratio on 1,3-Butadiene Polymerization Catalyzed by a CoCl₂/Diphenyl(2-methoxyphenyl)phosphine System

| MAO/Co Molar Ratio | Polymer Microstructure |

| Low (e.g., ≤ 100) | Predominantly 1,2-polymer |

| High (e.g., ≥ 1000) | Essentially cis-1,4 polymer |

This table is based on findings reported in the literature where significant differences in polymer structure were observed based on the co-catalyst ratio. nih.gov

Living Radical Polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), provide precise control over polymer chain growth, enabling the synthesis of polymers with predetermined molecular weights and narrow polydispersity. cmu.edunsf.gov The success of ATRP relies on a catalyst system, typically a transition metal complex with a suitable ligand, which reversibly activates and deactivates the growing polymer chains.

Phosphine compounds have been successfully employed as ligands in these systems. For instance, various phosphines, including triphenylphosphine (B44618), have been used in iron-mediated ATRP. nih.gov Research on ligands structurally analogous to this compound demonstrates their efficacy in this domain. A study utilizing diphenyl-2-pyridylphosphine (B124867) (PyP), which features a coordinating nitrogen atom in the ortho position of one aryl ring instead of a methoxy group, showed excellent control over the iron-mediated ATRP of methyl methacrylate (B99206) (MMA). researchgate.net The FeBr₂/PyP catalytic system produced well-defined polymers with molecular weights that increased linearly with monomer conversion and exhibited low polydispersity values (Mw/Mn = 1.2–1.4). researchgate.net The success of this closely related ligand highlights the potential of this compound to act as a controlling ligand in LRP processes, where its electronic and coordinating properties can effectively stabilize the required transition metal oxidation states in the ATRP catalytic cycle.

Diverse Homogeneous Catalytic Transformations (e.g., Hydroformylation, Hydrophosphorylation)

This compound serves as a crucial ligand in several homogeneous catalytic processes, most notably in hydroformylation and cross-coupling reactions. Its ability to modify the activity and selectivity of metal catalysts is a key attribute.

In the realm of hydroformylation , an industrial process that converts olefins into aldehydes, this compound has been utilized as a co-ligand to fine-tune catalyst performance. For instance, in rhodium-based catalyst systems, it can be used in conjunction with other phosphines, such as triphenylphosphine. A key objective in hydroformylation is to control the ratio of the desired linear aldehyde (n) to the branched isomer (iso). The addition of this compound to the catalytic system provides a method for controlling this n/iso selectivity while maintaining high catalytic activity. In a continuous hydroformylation process, the ligand concentration can be adjusted to achieve the desired product ratio. researchgate.net The general mechanism for rhodium-catalyzed hydroformylation involves the formation of a hydridorhodium carbonyl complex, where phosphine ligands play a critical role in stabilizing the metal center and influencing the regioselectivity of the reaction. mdpi.com

Beyond hydroformylation, this phosphine is employed as a ligand in various palladium-catalyzed cross-coupling reactions . These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the phosphine ligand are paramount in these processes, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle. The ortho-methoxy group of this compound acts as an electron-donating group, increasing the electron density on the phosphorus atom. This enhanced basicity can promote the oxidative addition step and stabilize the palladium(0) species. Its application has been noted in the synthesis of complex molecules where precise control of catalyst reactivity is essential. rsc.orgsigmaaldrich.com Furthermore, the coordination chemistry of this compound has been studied, with complexes such as bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I) being synthesized and characterized, providing insight into the ligand's steric and electronic behavior when bonded to a metal center. nih.gov

| Catalytic System | Reaction Type | Substrate | Role of Ligand | Observed Outcome | Citation |

| Rhodium / Triphenylphosphine / this compound | Hydroformylation | Olefins | Co-ligand | Control of n/iso selectivity | researchgate.net |

| Palladium / this compound | Cross-Coupling | Aryl Halides | Ligand | Facilitates C-C bond formation | rsc.orgsigmaaldrich.com |

Asymmetric Catalysis and Enantioselective Synthesis

While this compound is an achiral molecule, it serves as a valuable precursor and building block in the synthesis of sophisticated chiral ligands for enantioselective catalysis. The steric and electronic influence of the o-methoxyphenyl group is harnessed within a chiral scaffold to create a highly effective asymmetric environment around a metal catalyst.

In asymmetric hydrogenation, chiral phosphine ligands are paramount for achieving high enantioselectivity. sigmaaldrich.comresearchgate.net Chiral bidentate phosphine ligands that incorporate the (2-methoxyphenyl)phenylphosphino moiety have been developed. A notable example is (1S,1'S)-(Oxybis(2,1-phenylene))bis((2-methoxyphenyl)(phenyl)phosphane) . In this ligand, two this compound-like units are tethered together via a chiral biphenyl (B1667301) ether backbone. When coordinated to a rhodium center, this ligand creates a rigid and well-defined chiral pocket that forces the prochiral substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. Such ligands are designed for the highly enantioselective hydrogenation of substrates like dehydroamino acids and enamides. organic-chemistry.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming chiral carbon-carbon bonds. The outcome of this reaction is highly dependent on the chiral ligand employed. nih.govnih.gov The same principles that apply to asymmetric hydrogenation are relevant here. Chiral diphosphine ligands incorporating the (2-methoxyphenyl)phenylphosphino group, such as the previously mentioned (1S,1'S)-(Oxybis(2,1-phenylene))bis((2-methoxyphenyl)(phenyl)phosphane), are suitable for this transformation. The ligand's structure influences the geometry of the palladium-allyl intermediate and controls the trajectory of the incoming nucleophile, thereby determining the stereochemistry of the final product. organic-chemistry.orgnih.gov

Specific applications of this compound or its direct derivatives in asymmetric [3+2] annulations are not extensively documented in peer-reviewed literature. This reaction class typically relies on chiral phosphines acting as nucleophilic catalysts to generate zwitterionic intermediates.

There is limited information available in the scientific literature regarding the specific use of this compound or its derivatives in the asymmetric hydrosilylation of prochiral substrates.

The design of effective chiral phosphine ligands is a cornerstone of asymmetric catalysis. mdpi.comresearchgate.net this compound provides a valuable structural motif for incorporation into these ligands due to two key features of the ortho-methoxy group.

Electronic Effect : The methoxy group is electron-donating, which increases the Lewis basicity of the phosphorus atom. This enhanced electron density on the phosphine can strengthen its bond to the transition metal (e.g., rhodium, palladium), thereby stabilizing the catalytic complex and modulating its reactivity. rsc.org

Steric and Coordinating Effect : The ortho-methoxy group provides specific steric bulk in the vicinity of the metal center. This steric hindrance plays a crucial role in creating a selective binding pocket for the substrate. Furthermore, the oxygen atom of the methoxy group can potentially act as a hemilabile coordinating site, transiently binding to the metal center during the catalytic cycle to stabilize key intermediates and transition states, which can enhance enantioselectivity.

The principle of asymmetric induction with ligands derived from this compound relies on embedding this phosphino (B1201336) unit within a rigid, conformationally restricted chiral backbone, such as a binaphthyl (BINAP) or biphenyl scaffold. In the case of (1S,1'S)-(Oxybis(2,1-phenylene))bis((2-methoxyphenyl)(phenyl)phosphane) , the axial chirality of the biphenyl ether backbone forces the two phosphorus groups into a fixed spatial arrangement. This creates a C2-symmetric chiral environment where the phenyl and methoxyphenyl groups on the phosphorus atoms define the four "quadrants" around the metal center. The substrate is then forced to coordinate in a way that minimizes steric clashes, leading to facial discrimination and the formation of a single product enantiomer. organic-chemistry.org

Mechanistic Insights and Computational Studies

Elucidation of Reaction Mechanisms in Catalytic Cycles

Diphenyl(2-methoxyphenyl)phosphine has been employed as a modifying ligand in several transition metal-catalyzed reactions. Its function is often integral to the catalytic cycle, influencing activity, selectivity, and stability.

In the realm of hydroformylation, 2-DMPP has been utilized as a hydrophobic phosphine (B1218219) ligand in conjunction with a rhodium catalyst immobilized on polyacrylic acid (Rh/PAA) for the "on water" hydroformylation of 1-hexene. rsc.orgrsc.org In this system, which operates under a biphasic water-organic medium, the rhodium precursor reacts with H₂/CO to form a hydridocarbonyl rhodium compound, the active catalyst. rsc.orgresearchgate.net The addition of a water-insoluble phosphine like 2-DMPP was found to be crucial for achieving high catalytic activity and selectivity towards the desired aldehyde products. rsc.orgrsc.org The general catalytic cycle for rhodium-catalyzed hydroformylation involves olefin coordination, insertion into the Rh-H bond, CO insertion, and subsequent hydrogenolysis to release the aldehyde and regenerate the rhodium hydride catalyst. The presence of 2-DMPP influences the electronic and steric environment of the rhodium center, thereby modulating the rates and selectivities of these elementary steps.

The ligand has also been noted in the context of palladium catalysis. It is listed as a potential ligand for the palladium-catalyzed Suzuki-Miyaura coupling and in palladium-catalyzed C-H activation/carbonylation reactions. wisc.eduacs.org Furthermore, a patent for the carbonylative synthesis of anhydrides from alkenes lists this compound among the effective phosphine ligands for the palladium-based catalyst system. google.com In these palladium-catalyzed cycles, the phosphine ligand plays a critical role in the key steps of oxidative addition and reductive elimination.

Table 1: Catalytic Applications of this compound

| Reaction Type | Metal Center | Role of Ligand | Reference |

|---|---|---|---|

| Hydroformylation of 1-hexene | Rhodium (Rh) | Hydrophobic phosphine promoting high activity and selectivity in an aqueous biphasic system. | rsc.orgrsc.orgresearchgate.netresearchgate.net |

| C-H Activation / Carbonylation | Palladium (Pd) | Mentioned as a ligand in reaction development. | wisc.edu |

| Carboxycarbonylation of Alkenes | Palladium (Pd) | Component of the catalytic system for anhydride (B1165640) formation. | google.com |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Mentioned in the context of the reaction. | acs.org |

Quantum-Chemical Modeling of Molecular Structures and Ligand-Metal Interactions

While detailed quantum-chemical modeling studies specifically for this compound are not extensively documented in the reviewed literature, its coordination behavior has been characterized experimentally. The ligand has been used to synthesize and characterize complexes with various transition metals, providing insight into its binding modes.

Notably, complexes with silver (Ag), palladium (Pd), and ruthenium (Ru) have been reported. hec.gov.pkresearchgate.net For instance, a series of silver carboxylate complexes coordinated to 2-DMPP have been synthesized and characterized using spectroscopic methods. researchgate.netresearchgate.net Similarly, its coordination to palladium(II) has been confirmed through the synthesis and characterization of complexes, with single-crystal X-ray analysis of related structures confirming a distorted square planar geometry. hec.gov.pk

A key feature of 2-DMPP is the potential for the ortho-methoxy group's oxygen atom to interact with the metal center or the phosphorus atom itself. This type of interaction is known as hemilability. While direct computational evidence for 2-DMPP is scarce, studies on closely related o-anisylphosphines provide strong inferential evidence. For example, an X-ray diffraction study of benzyl(2-methoxyphenyl)diphenylphosphonium bromide revealed that the P-O distance was significantly shorter than the sum of the van der Waals radii of phosphorus and oxygen, and bond angle analysis indicated the methoxy (B1213986) oxygen "leaning toward" the phosphorus atom. core.ac.uk This suggests a weak, but structurally significant, bonding interaction. Such an interaction can stabilize the complex and influence the electronic properties at the phosphorus atom. In ruthenium complexes, coordination of 2-DMPP has been confirmed using ³¹P NMR spectroscopy. slideserve.com

Table 2: Experimentally Characterized Metal Complexes of this compound

| Metal | Complex Type | Characterization Methods | Reference |

|---|---|---|---|

| Silver (Ag) | Silver carboxylate complexes | Elemental Analysis, NMR (¹H, ¹³C, ³¹P), IR, TG Analysis | researchgate.netresearchgate.net |

| Palladium (Pd) | Palladium(II) complexes | FT-IR, Multinuclear NMR (¹H, ¹³C, ³¹P), Single Crystal X-ray Analysis | hec.gov.pk |

| Ruthenium (Ru) | bis(2,2'-bipyridyl) complex | ³¹P NMR | slideserve.com |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules like 2-DMPP. longdom.orgmdpi.com Although specific, comprehensive DFT studies on this compound are not prominent in the surveyed literature, its electronic behavior can be inferred from experimental observations and studies on analogous compounds.

A critical electronic feature of 2-DMPP is the influence of the ortho-methoxy group. Research into the quaternization rates of tertiary phosphines containing o-methoxyphenyl groups has invoked the concept of "anchimeric acceleration". core.ac.uk This phenomenon is explained by the through-space overlap of a pair of 2p electrons from the methoxy oxygen with a vacant 3d orbital of the phosphorus atom. This interaction helps to disperse the developing positive charge on the phosphorus atom during the reaction, thereby stabilizing the transition state and accelerating the reaction rate. core.ac.uk This inherent electronic property is a key aspect of the reactivity of 2-DMPP as a ligand.

Spectroscopic data also provides clues to its electronic nature upon coordination. The ³¹P NMR spectrum of a ruthenium complex containing 2-DMPP shows that the phosphorus nucleus is chemically shielded upon binding to the metal, indicating a change in the electronic environment around the phosphorus atom. slideserve.com DFT calculations are ideally suited to quantify such electronic effects, for instance, by calculating parameters like the HOMO-LUMO gap, charge distribution, and global reactivity descriptors (e.g., chemical potential, hardness, electrophilicity), which could precisely rationalize its behavior in catalytic reactions. nih.govnih.gov

Conformational Analysis and Energy Landscapes of Phosphine Ligands and Complexes

The three-dimensional structure and conformational flexibility of a phosphine ligand are paramount to its function in a catalytic complex, defining the steric environment around the metal center. For 2-DMPP, the orientation of the two phenyl rings and the o-methoxyphenyl group relative to the phosphorus atom and the metal center dictates its steric hindrance and can influence the stability and reactivity of catalytic intermediates.

A full conformational analysis using computational methods would involve mapping the potential energy surface by systematically rotating the P-C bonds to identify low-energy conformers and the energy barriers between them. Such an analysis would provide a quantitative understanding of the ligand's steric profile and flexibility, which is often qualitatively described by parameters like the Tolman cone angle.

Transition State Characterization and Reaction Pathway Analysis

The analysis of transition states and reaction pathways is fundamental to understanding catalytic mechanisms at a molecular level. nih.gov Computational chemistry provides the tools to calculate the structures and energies of these fleeting states, which are often inaccessible to direct experimental observation.

For this compound, the electronic assistance provided by the ortho-methoxy group has been shown to directly impact the transition state of a reaction. In the study of phosphine quaternization, it was concluded that the 2p-3d overlap between the methoxy oxygen and the phosphorus atom lowers the energy required to reach the transition state. core.ac.uk This stabilization of the transition state is the essence of the observed anchimeric acceleration.

In a catalytic cycle, the ligand influences the energy of every transition state, from oxidative addition to reductive elimination. The unique electronic and steric properties of 2-DMPP would therefore modulate the entire reaction pathway. For example, its potential as a hemilabile ligand, where the methoxy oxygen can reversibly coordinate to the metal center, could open up unique reaction pathways not accessible to non-functionalized phosphines. This might involve the dissociation of the oxygen atom to create a vacant coordination site for substrate binding, followed by re-coordination to stabilize a subsequent intermediate. A detailed reaction pathway analysis using DFT would be required to map out the free energy profile of a catalytic cycle involving a 2-DMPP complex, identifying the rate-determining step and quantifying the energetic impact of the o-methoxy group on each transition state.

Structure Activity Relationship Sar Studies in Catalysis

Influence of Ligand Steric and Electronic Properties on Catalytic Performance

The performance of Diphenyl(2-methoxyphenyl)phosphine as a ligand in catalysis is a direct consequence of its unique electronic and steric profile. prochemonline.com These properties can be finely adjusted through modifications to the organic groups attached to the phosphorus atom. cfmot.de

Electronic Properties: The presence of the electron-donating methoxy (B1213986) (-OCH3) group at the ortho-position of one of the phenyl rings significantly increases the electron density on the phosphorus atom. This enhanced electron-donating ability, or basicity, strengthens the bond between the phosphine (B1218219) ligand and the transition metal center. tcichemicals.com Generally, phosphine ligands with higher electron density increase the reactivity of the metal center towards oxidative addition. tcichemicals.com For instance, in a study on cobalt diphenylphosphine (B32561) complexes, the electronic nature of the ligand was shown to influence the polymerization of 1,3-butadiene. nih.gov The methoxy group's position can also affect biological properties, as seen in 18F-labeled benzyl (B1604629) triphenylphosphonium cations, where the ortho-position led to faster clearance from the liver. nih.gov

Steric Properties: The steric bulk of a phosphine ligand is a critical factor in determining the selectivity of a catalytic reaction. tcichemicals.com The Tolman cone angle is a common parameter used to quantify the steric hindrance of a ligand around the metal center. cfmot.de For this compound, the ortho-methoxy group, in conjunction with the two phenyl groups, creates a sterically demanding environment. This bulkiness can facilitate reductive elimination from the metal center, a key step in many catalytic cycles. tcichemicals.com In some cases, steric hindrance from methoxy groups can inhibit catalysis, potentially through a combination of steric hindrance and weak coordination of the ether oxygen. rsc.org The balance between electronic and steric effects is crucial; for example, bulky, basic phosphines have found numerous applications as organocatalysts. manchester.ac.uk

The interplay of these properties is evident in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, where phosphine ligands are essential. cfmot.de The efficiency of these reactions often depends on the ability of the ligand to promote both oxidative addition and reductive elimination. tcichemicals.com

A comparative look at related phosphine ligands highlights the significance of these properties. For example, trialkylphosphines with bulky substituents like tert-butyl or cyclohexyl groups are known for their high electron density and are very effective in cross-coupling reactions. tcichemicals.com The development of air-stable chiral primary phosphines has allowed for the synthesis of ligands with previously inaccessible stereoelectronic profiles, emphasizing the ongoing importance of fine-tuning these properties for asymmetric catalysis. acs.org

| Property | Influence on Catalysis | Structural Feature in this compound | General Effect |

|---|---|---|---|

| Electronic | Modulates the electron density of the metal center, affecting its reactivity. | Electron-donating ortho-methoxy group. | Increases reactivity for oxidative addition. tcichemicals.com |

| Steric | Controls substrate approach and can influence selectivity. | Bulky phenyl groups and ortho-methoxy group. | Promotes reductive elimination. tcichemicals.com |

Strategies for Stereochemical Control and Chiral Induction in Asymmetric Reactions

While this compound is an achiral molecule, its structural characteristics can be leveraged within broader strategies to achieve stereochemical control and induce chirality in asymmetric reactions. The design of chiral ligands is paramount in asymmetric catalysis, as they create a chiral environment around the metal center, influencing the preferential formation of one enantiomer. catalysis.blogtcichemicals.com

One common strategy involves the use of chiral backbones in phosphine ligands. nih.gov Although this compound itself lacks a chiral backbone, it can be modified or used in conjunction with chiral auxiliaries to achieve enantioselectivity. For example, chiral palladium templates have been used to promote asymmetric hydrophosphination reactions, generating asymmetric diphosphines. nih.gov

The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, represents another important approach. nih.gov The synthesis of such ligands has historically been challenging but has seen significant advancements. tcichemicals.com While this compound is not P-chiral, its derivatives can be designed to incorporate a stereogenic phosphorus center. For instance, the enantioselective synthesis of P-stereogenic secondary phosphine oxides has been demonstrated, which can then be transformed into various tertiary phosphine oxides. nih.gov

Furthermore, the concept of frustrated Lewis pairs (FLPs), which has emerged as a novel catalyst category for metal-free asymmetric reactions, often relies on chiral phosphines. rsc.org The design and synthesis of chiral FLPs have expanded the toolbox for asymmetric transformations.

The following table summarizes some strategies for achieving stereochemical control where a ligand like this compound could be a component or a precursor for a modified chiral ligand.

| Strategy | Description | Relevance to this compound | Example Reaction |

|---|---|---|---|

| Chiral Backbones | Incorporation of a chiral scaffold in the ligand structure. nih.gov | Derivatives of this compound could be synthesized with a chiral backbone. | Asymmetric Hydrogenation nih.gov |

| P-Chiral Ligands | The phosphorus atom is the stereogenic center. nih.gov | Could be a precursor for the synthesis of P-chiral derivatives. | Rhodium-catalyzed asymmetric hydrogenation tcichemicals.com |

| Chiral Auxiliaries | Use of a chiral molecule to control the stereochemistry of a reaction. | Can be used in a catalytic system alongside this compound. | Asymmetric hydrophosphination nih.gov |

| Chiral Frustrated Lewis Pairs | Combination of a chiral Lewis acid and a chiral Lewis base for metal-free catalysis. rsc.org | A chiral derivative could potentially be used as the Lewis base component. | Asymmetric Hydrogenation rsc.org |

Correlation between Ligand Structure and Metal Complex Geometry

The phosphorus atom in triarylphosphine ligands typically adopts a slightly distorted tetrahedral geometry. nih.gov When coordinated to a metal, the geometry around the metal center can vary significantly. For example, palladium complexes with phosphine ligands can exhibit trigonal, tetrahedral, trigonal bipyramidal, and square planar geometries. rsc.org In a cobalt complex with two this compound ligands and two chloride ligands, the Co(II) center displayed a distorted tetrahedral geometry. nih.gov

The bond lengths and angles within the metal complex are directly influenced by the ligand's structure. In a gold(I) complex with a diphenyl(thiophen-2-yl)phosphine ligand, the P-Au-Cl bond angle was nearly linear at 179.42(9)°. nih.gov In palladium(II) and platinum(II) complexes containing diphenyl-2-(3-methyl)indolylphosphine, the Pd-P and Pt-P bond lengths were reported, along with the angles between the ligands, which deviated from ideal geometries due to intramolecular interactions. d-nb.info For instance, in a trans square planar palladium complex, the compression of one Cl-Pd-P bond angle was attributed to an N-H···ClPd interaction. d-nb.info

The ortho-methoxy group in this compound can have a notable impact on the complex's geometry. While it primarily exerts steric and electronic effects through space, there is also the possibility of weak coordination of the ether oxygen to the metal center. This has been suggested to inhibit catalysis in some nickel(0) complexes of 2-methoxyphenyl phosphites by a combination of steric hindrance and weak coordination. rsc.org

The following table presents selected structural data for metal complexes with phosphine ligands, illustrating the correlation between ligand structure and complex geometry.

| Complex | Metal Center Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| CoCl2(Ph2P(C6H4OCH3))2 | Distorted Tetrahedral | N/A | N/A | nih.gov |

| [AuCl(C16H13PS)] | Nearly Linear | Au-P: 2.226(2), Au-Cl: 2.287(2) | P-Au-Cl: 179.42(9) | nih.gov |

| [trans-PdCl2{PPh2(C9H8N)}2] | Trans Square Planar | Pd-P: 2.3412(4), Pd-Cl: 2.2981(4) | Cl-Pd-P: 93.232(15), 86.767(14) | d-nb.info |

| [cis-PtCl2{PPh2(C9H8N)}2] | Cis Square Planar | Pt-P: 2.2540(12), 2.2678(13) | N/A | d-nb.info |

Rational Design of Ligands for Tuned Reactivity and Selectivity

One of the primary strategies in rational ligand design is the systematic modification of the ligand's structure. hollins.edu For a phosphine ligand, this can involve altering the substituents on the aryl rings, changing the groups attached directly to the phosphorus atom, or modifying the backbone that links multiple phosphine units. For instance, the introduction of a CCl3 group in diphosphines of the type Ph2PCHRPPh2 is hypothesized to further modulate the ligand's properties. hollins.edu The synthesis of rsc.orghelicene-derived phosphine ligands and their successful application in palladium-catalyzed asymmetric reactions demonstrates the power of designing novel ligand scaffolds. nih.gov

The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. For example, the synthesis of tris(2,6-diisopropyl-4-methoxyphenyl)phosphine was undertaken to investigate the effect of methoxy groups on the properties of crowded triarylphosphines. researchgate.net Similarly, studies on arylpalladium aryloxide complexes with electronically varied phosphine ligands have been conducted to determine which ligand properties accelerate the reductive elimination of diaryl ethers. researchgate.net

The steric environment around the metal center can also be precisely controlled. The development of P-chiral phosphine ligands with conformationally rigid structures bearing a bulky alkyl group and a small group at the phosphorus atoms has led to excellent enantioselectivity and catalytic efficiency in various asymmetric reactions. tcichemicals.com

Computational methods are increasingly being used in the rational design of ligands. researchgate.net Density functional theory (DFT) analysis, for example, can be employed to model the origin of enantioselectivity in asymmetric reactions and guide the design of more effective ligands. nih.gov

The following table outlines some approaches to the rational design of phosphine ligands, with potential applications for derivatives of this compound.

| Design Strategy | Objective | Example of Modification | Potential Impact |

|---|---|---|---|

| Electronic Tuning | Optimize the electron density at the metal center. | Introducing electron-withdrawing or -donating groups on the phenyl rings. | Enhanced reactivity and stability. |

| Steric Tuning | Control selectivity by modifying the steric bulk. | Changing the size of substituents on the phosphine. | Improved enantioselectivity or regioselectivity. |

| Backbone Modification | Introduce chirality or rigidity. | Synthesizing biphenyl (B1667301) diphosphines with specific stereoelectronic profiles. nih.gov | Enhanced performance in asymmetric catalysis. |

| Introduction of Hemilabile Groups | Create a dynamic coordination environment. | Incorporating a pendant group that can reversibly coordinate to the metal. nih.gov | Improved catalytic activity and stability. |

Emerging Research Areas and Future Perspectives

Development of Novel Diphenyl(2-methoxyphenyl)phosphine Derivatives for Enhanced Catalytic Efficiency

The core structure of this compound serves as a scaffold for the rational design of new, high-performance ligands. The goal is to fine-tune the electronic and steric properties to achieve superior catalytic activity and selectivity. nih.govcfmot.de

Researchers are exploring several strategies to create advanced derivatives:

Modification of the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy or aryloxy substituents can systematically alter the ligand's electron-donating ability. This electronic tuning influences the metal center's reactivity in a catalytic complex, potentially leading to higher turnover numbers and improved reaction rates.

Substitution on the Phenyl Rings: Introducing electron-withdrawing or electron-donating groups onto the phenyl rings attached to the phosphorus atom provides another lever for controlling the ligand's electronic character.

Creation of P-Chiral Ligands: Inducing chirality at the phosphorus center is a key strategy for asymmetric catalysis. nih.gov Synthesizing P-chiral analogues of this compound is a promising route to highly enantioselective catalysts for producing valuable chiral molecules. nih.gov

Development of Sterically Demanding Architectures: Inspired by the success of bulky phosphines like tri(o-tolyl)phosphine, researchers are designing derivatives with increased steric hindrance around the phosphorus atom. cfmot.deresearchgate.net This can promote reductive elimination and stabilize low-coordinate metal species, which are often key intermediates in catalytic cycles.

These rationally designed derivatives are expected to show superior performance in a variety of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. cfmot.de

Applications in Selective Extraction and Separation of Elements (e.g., f-Block Elements)

A significant and growing area of research is the use of this compound derivatives as specialized extractants for strategically important elements, such as the f-block elements (lanthanides and actinides). rsc.org The efficient separation of these elements is crucial for nuclear waste reprocessing and the purification of rare-earth metals used in high-tech applications. rsc.orgmdpi.com

The phosphine (B1218219) oxide derivative, (2-(diphenylphosphoryl)methoxyphenyl)diphenylphosphine oxide, has been shown to be a highly effective extractant for Americium(III), Uranium(IV), Thorium(IV), and rare-earth elements from nitric acid solutions. mdpi.commdpi.com The presence of multiple oxygen donor atoms (from the phosphoryl and methoxy groups) allows for strong chelation to the hard f-block metal ions. mdpi.com

Research in this area focuses on:

Synthesis of Polydentate Ligands: Designing molecules with multiple phosphine oxide moieties to enhance the binding affinity and selectivity for specific metal ions.

Understanding Structure-Property Relationships: Systematic studies are conducted to understand how modifications to the ligand's backbone and substituent groups affect its extraction efficiency and selectivity for different elements. mdpi.com For example, replacing a phosphine oxide group with a phosphonic fragment can alter the extraction behavior. mdpi.com

Quantum-Chemical Modeling: Computational studies are used to model the complexes formed between the ligands and metal ions, providing insights into the binding energies and coordination modes, which helps in the rational design of new, more efficient extractants. mdpi.com

Table 1: Extraction Studies with Phosphine Oxide Derivatives This interactive table summarizes findings from extraction studies. Click on headers to sort.

| Derivative | Target Elements | Key Finding | Reference |

|---|---|---|---|

| (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide | Am(III), U(IV), Th(IV), REE(III) | Demonstrates high extraction ability for f-block elements from nitric acid solutions. | mdpi.com |

| Analogues with phosphonic fragments | U(VI), Th(IV), Nd(III), Ho(III) | Complexation energy with thorium is less favorable compared to the diphosphine dioxide parent compound. | mdpi.com |

Integration with High-Throughput Experimentation and Data Science for Catalyst Discovery

The traditional, sequential approach to catalyst development is being revolutionized by high-throughput experimentation (HTE) and data science. These modern techniques allow for the rapid screening of large libraries of ligands and reaction conditions to identify promising catalyst systems. acs.org

Phosphine ligands, including derivatives of this compound, are well-suited for this approach. Focused libraries of ligands can be synthesized in parallel and screened for catalytic activity in miniaturized reaction arrays. acs.org This accelerates the discovery and optimization process significantly.

Furthermore, data science and computational chemistry are playing a crucial role in predicting catalyst performance. ucla.edu Researchers can build virtual libraries of phosphine ligands and calculate key descriptors that correlate with reactivity. One such important metric is the "percent buried volume" (%Vbur), which quantifies the steric bulk of a ligand around the metal center. ucla.edu By identifying optimal ranges for such parameters, data-driven models can guide experimental efforts, saving time and resources. ucla.edu This synergy between HTE and computational modeling enables a more efficient exploration of the vast chemical space of phosphine ligands for discovering next-generation catalysts based on the this compound framework.

Advancements in Sustainable and Green Chemistry Approaches in Phosphine Catalysis

The principles of green chemistry are increasingly being integrated into the design and application of catalytic processes. For phosphine-based catalysis, this involves several key strategies aimed at minimizing environmental impact.

Atom Economy: A primary goal is the development of highly efficient catalysts that maximize the conversion of reactants to products, minimizing waste. The design of high-performance ligands, as discussed in section 7.1, is central to achieving high atom economy. nih.gov

Use of Greener Solvents: Efforts are underway to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as water, ionic liquids, or supercritical fluids, in phosphine-catalyzed reactions.

Energy Efficiency: More active catalysts, such as those derived from this compound, can enable reactions to proceed under milder conditions (lower temperatures and pressures), reducing energy consumption.

By focusing on these areas, the chemical community aims to develop catalytic systems that are not only highly effective but also sustainable, aligning with the broader goals of green chemistry.

Q & A

Q. What chiral resolution strategies apply to enantiopure derivatives of this phosphine?

- Answer : Diastereomeric salt formation with (+)-CSA (camphorsulfonic acid) followed by recrystallization. Verify ee via chiral HPLC (Chiralpak IA column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.